molecular formula C9H8ClNO4S B1277593 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride CAS No. 293741-60-3

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride

Cat. No.: B1277593
CAS No.: 293741-60-3
M. Wt: 261.68 g/mol
InChI Key: VDOUTDKFANTPPX-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the benzo[1,4]oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride typically involves the reaction of 2-methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine with sulfonyl chloride reagents. One common method includes the use of chlorosulfonic acid or sulfonyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This reactivity is exploited in the design of inhibitors for various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOUTDKFANTPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424571
Record name 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293741-60-3
Record name 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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